molecular formula C25H22ClF3N2O5S B11512725 Ethyl 2-[(2-{[(4-chlorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate

Ethyl 2-[(2-{[(4-chlorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate

Cat. No.: B11512725
M. Wt: 555.0 g/mol
InChI Key: QTLLJWOULSPZLQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-{[(4-chlorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate is a complex organic compound with a multifaceted structure It contains various functional groups, including a thiophene ring, a trifluoromethyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-{[(4-chlorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Formation of the Thiophene Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.

    Attachment of the Chlorophenyl Group: This step often involves coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-{[(4-chlorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(2-{[(4-chlorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Material Science: Its properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-{[(4-chlorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-{[(4-bromophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate
  • Ethyl 2-[(2-{[(4-fluorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate

Uniqueness

Ethyl 2-[(2-{[(4-chlorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H22ClF3N2O5S

Molecular Weight

555.0 g/mol

IUPAC Name

ethyl 2-[[2-[(4-chlorobenzoyl)amino]-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino]-4-methyl-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C25H22ClF3N2O5S/c1-4-36-22(33)18-14(2)19(15-8-6-5-7-9-15)37-21(18)31-24(23(34)35-3,25(27,28)29)30-20(32)16-10-12-17(26)13-11-16/h5-13,31H,4H2,1-3H3,(H,30,32)

InChI Key

QTLLJWOULSPZLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(C(=O)OC)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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